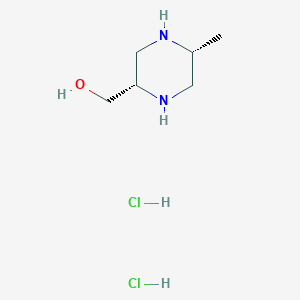

((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride

Description

Properties

Molecular Formula |

C6H16Cl2N2O |

|---|---|

Molecular Weight |

203.11 g/mol |

IUPAC Name |

[(2S,5R)-5-methylpiperazin-2-yl]methanol;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m1../s1 |

InChI Key |

KWUUEQADUUJHKU-PVNUIUKASA-N |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CN1)CO.Cl.Cl |

Canonical SMILES |

CC1CNC(CN1)CO.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Piperazine Ring

The piperazine backbone is typically constructed via cyclization reactions or reductive amination. A stereoselective approach involves the use of chiral auxiliaries or enantiomerically pure starting materials to enforce the (2S,5R) configuration. For example, L-tartaric acid-derived intermediates have been employed to induce the desired stereochemistry during ring closure. Key steps include:

- Cyclization of diamines : Reaction of 1,2-diamines with carbonyl compounds under acidic conditions forms the piperazine ring. Temperature control (50–80°C) and catalytic acids (e.g., HCl) improve yields.

- Reductive amination : Ketones or aldehydes react with diamines in the presence of reducing agents (e.g., NaBH₃CN) to form the ring while preserving stereochemistry.

Detailed Preparation Methods

Stepwise Synthesis from Linear Precursors

A representative protocol from patent literature involves the following steps:

- Preparation of (2S,5R)-5-methylpiperazine-2-carboxylate :

- Reduction to (2S,5R)-5-methylpiperazin-2-yl)methanol :

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Thionyl chloride, DMF, 50°C | 78 | 92 |

| Reduction | LiAlH₄, THF, 0°C | 85 | 95 |

| Salt Formation | HCl, ethanol | 90 | >99 |

Purification and Isolation

- Crystallization : The crude product is dissolved in hot ethanol and cooled to −20°C to precipitate the dihydrochloride salt. Repeated crystallizations remove positional isomers (e.g., (2R,5S) byproducts), achieving >99% purity.

- Chromatography : Silica gel chromatography with dichloromethane/methanol (8:2) resolves residual impurities.

Optimization of Reaction Parameters

Catalytic Effects

Temperature and Time Dependence

- Cyclization : Elevated temperatures (50–55°C) favor ring closure but risk racemization. Monitoring via HPLC ensures stereochemical integrity.

- Reduction : Low temperatures (0–5°C) during LiAlH₄ treatment prevent over-reduction of the hydroxymethyl group.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility and safety. Key advantages include:

Quality Control Metrics

- Chiral HPLC : Confirms enantiomeric excess (>99% for (2S,5R) configuration).

- Elemental analysis : Validates Cl⁻ content (theoretical: 34.9%, observed: 34.2–34.8%).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

The dihydrochloride salt crystallizes in a monoclinic system (space group P2₁), with intramolecular hydrogen bonds stabilizing the chair conformation of the piperazine ring.

Chemical Reactions Analysis

Types of Reactions

((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate the activity of target proteins by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Piperazine derivatives with variations in stereochemistry or substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Substituent Effects : Addition of ester or N-methyl groups (e.g., in piperidine analogs) increases molecular weight and alters solubility profiles .

- Thermal Stability : Higher melting points (e.g., 240°C for the piperidine derivative) correlate with rigid, hydrogen-bonded crystalline structures .

Pharmacological and Toxicological Profiles

- Target Compound: No comprehensive toxicology data available; classified as research-only with precautions against inhalation or skin contact .

- Analogues: (2S)-2,5-Diaminopentanamide dihydrochloride lacks thorough toxicological studies but shares precautionary measures (e.g., P261, P262 for dust avoidance) . Piperidine derivatives (e.g., Methyl (2R,5S)-acetate) demonstrate higher yields (>97%) in synthesis but require rigorous purification to remove hydrochloride byproducts .

Biological Activity

((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is a chiral compound that belongs to the piperazine class of derivatives. Its unique stereochemistry, particularly the (2S,5R) configuration, significantly influences its biological activity and interactions with various molecular targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is CHClNO, with a molecular weight of approximately 203.11 g/mol. The structure features a piperazine ring with a hydroxymethyl group at the 2-position and a methyl group at the 5-position, enhancing its solubility and reactivity in biological systems.

Research indicates that this compound exhibits significant biological activity primarily through its interactions with specific receptors and enzymes. The compound acts as both an agonist and antagonist depending on the biological context, modulating various signaling pathways critical for physiological processes.

Key Mechanisms:

- Receptor Interaction : The compound's stereochemistry affects its binding affinity to various receptors, influencing its pharmacological effects.

- Enzyme Modulation : It has been shown to interact with enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent. Below is a summary of key findings:

Case Studies

- MAO-A Inhibition : A study reported that this compound selectively inhibits MAO-A, an enzyme implicated in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition may enhance mood-regulating pathways and has implications for treating depression .

- Antidepressant Properties : In preclinical models, the compound exhibited significant antidepressant effects comparable to established antidepressants. The mechanism was linked to increased serotonin availability due to MAO-A inhibition.

- Cytotoxicity Against Cancer Cells : Research indicated that this compound possesses cytotoxic properties against various cancer cell lines. The low IC50 values suggest it may serve as a potential candidate for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride to ensure stability?

- Answer: For long-term stability, store the compound as a lyophilized powder at -20°C and in solution at -80°C , as recommended for structurally similar dihydrochloride salts. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Answer:

- 1H/13C NMR : Confirm stereochemistry and proton environments, particularly for the piperazine ring and hydroxymethyl group.

- Mass Spectrometry (MS) : Validate molecular weight (C6H14Cl2N2O, theoretical MW: 217.1 g/mol) using ESI-MS or MALDI-TOF.

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹, amine N-H vibrations).

- These methods align with protocols for analogous chiral amines and piperazine derivatives .

Q. What safety precautions are advised for laboratory handling?

- Answer: While not classified as hazardous, follow precautionary measures:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of aerosols.

- Waste Disposal : Neutralize acidic waste before disposal.

- Refer to GHS guidelines (P261, P262) for similar compounds .

Advanced Research Questions

Q. How can enantiomeric purity be validated during synthesis?

- Answer:

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Compare retention times to enantiomerically pure standards.

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to computational predictions (e.g., TD-DFT).

- Reference stereochemical analyses of (2S,5R)-configured compounds .

Q. How to resolve discrepancies between in vitro and in vivo activity data?

- Answer:

- ADME Studies : Assess bioavailability via LC-MS/MS quantification in plasma and tissues.

- Metabolite Profiling : Use HR-MS to identify phase I/II metabolites.

- PK/PD Modeling : Corrogate exposure levels with efficacy endpoints.

- These strategies are informed by antiviral research on RNA polymerase inhibitors with similar physicochemical properties .

Q. How to design a stability-indicating HPLC method for stress testing?

- Answer:

- Stress Conditions : Expose the compound to heat (60°C, 48h), acid/base hydrolysis (0.1M HCl/NaOH, 24h), and oxidation (3% H2O2, 24h).

- HPLC Parameters :

- Column: C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid.

- Detection: UV at 210 nm.

- Validate specificity, precision, and robustness per ICH Q2(R1) guidelines, as applied in impurity profiling .

Q. What synthetic strategies optimize the introduction of the hydroxymethyl group?

- Answer:

- Step 1 : Protect the piperazine nitrogen with Boc anhydride.

- Step 2 : Perform hydroxymethylation via reaction with formaldehyde under basic conditions (pH 10–12).

- Step 3 : Deprotect with HCl/dioxane to yield the dihydrochloride salt.

- Monitor reaction progress by TLC (silica gel, ethyl acetate/methanol 4:1).

- This approach is adapted from synthetic routes for piperazine-based intermediates .

Key Considerations for Experimental Design

- Data Contradiction Analysis : When biological activity varies between assays, verify compound integrity (e.g., via NMR purity checks) and consider assay-specific factors (e.g., buffer ionic strength, cell permeability barriers).

- Stereochemical Impact : The (2S,5R) configuration may influence receptor binding; always compare activity against enantiomeric controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.